tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-yl)methylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate is used extensively in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, often enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-4-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
XBIGWQPKITYFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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